molecular formula C7H13NO2 B105179 3-Aminocyclohexanecarboxylic acid CAS No. 25912-50-9

3-Aminocyclohexanecarboxylic acid

Cat. No. B105179
CAS RN: 25912-50-9
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

A mixture of 3-aminobenzoic acid (66.12 g, 0.48 mol) and 10% palladiumon-carbon (13.2 g) in 30% aqueous ethanol (1200 mL) was placed in a 4 L stainless steel high-pressure reactor and reduced at 50° C. and 500 psi of hydrogen for 30 h. The mixture was filtered through Celite and the filter cake was washed with ethanol. The solvent was evaporated, boiling ethanol (1 L) was added and the mixture was allowed to stand for 8 days at room temperature. The mixture was filtered and the product was washed with ethanol and then dried in a vacuum oven at 50° C., to give 3-aminocyclohexanecarboxylic acid (39.30 g, 57%) as a white solid.
Quantity
66.12 g
Type
reactant
Reaction Step One
[Compound]
Name
palladiumon-carbon
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[H][H]>C(O)C>[NH2:1][CH:2]1[CH2:10][CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3]1

Inputs

Step One
Name
Quantity
66.12 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
palladiumon-carbon
Quantity
13.2 g
Type
reactant
Smiles
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 4 L stainless steel high-pressure reactor
CUSTOM
Type
CUSTOM
Details
reduced at 50° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the product was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
NC1CC(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06803384B2

Procedure details

A mixture of 3-aminobenzoic acid (66.12 g, 0.48 mol) and 10% palladiumon-carbon (13.2 g) in 30% aqueous ethanol (1200 mL) was placed in a 4 L stainless steel high-pressure reactor and reduced at 50° C. and 500 psi of hydrogen for 30 h. The mixture was filtered through Celite and the filter cake was washed with ethanol. The solvent was evaporated, boiling ethanol (1 L) was added and the mixture was allowed to stand for 8 days at room temperature. The mixture was filtered and the product was washed with ethanol and then dried in a vacuum oven at 50° C., to give 3-aminocyclohexanecarboxylic acid (39.30 g, 57%) as a white solid.
Quantity
66.12 g
Type
reactant
Reaction Step One
[Compound]
Name
palladiumon-carbon
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[H][H]>C(O)C>[NH2:1][CH:2]1[CH2:10][CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3]1

Inputs

Step One
Name
Quantity
66.12 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
palladiumon-carbon
Quantity
13.2 g
Type
reactant
Smiles
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 4 L stainless steel high-pressure reactor
CUSTOM
Type
CUSTOM
Details
reduced at 50° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the product was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
NC1CC(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06803384B2

Procedure details

A mixture of 3-aminobenzoic acid (66.12 g, 0.48 mol) and 10% palladiumon-carbon (13.2 g) in 30% aqueous ethanol (1200 mL) was placed in a 4 L stainless steel high-pressure reactor and reduced at 50° C. and 500 psi of hydrogen for 30 h. The mixture was filtered through Celite and the filter cake was washed with ethanol. The solvent was evaporated, boiling ethanol (1 L) was added and the mixture was allowed to stand for 8 days at room temperature. The mixture was filtered and the product was washed with ethanol and then dried in a vacuum oven at 50° C., to give 3-aminocyclohexanecarboxylic acid (39.30 g, 57%) as a white solid.
Quantity
66.12 g
Type
reactant
Reaction Step One
[Compound]
Name
palladiumon-carbon
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[H][H]>C(O)C>[NH2:1][CH:2]1[CH2:10][CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3]1

Inputs

Step One
Name
Quantity
66.12 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
palladiumon-carbon
Quantity
13.2 g
Type
reactant
Smiles
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 4 L stainless steel high-pressure reactor
CUSTOM
Type
CUSTOM
Details
reduced at 50° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the product was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
NC1CC(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.